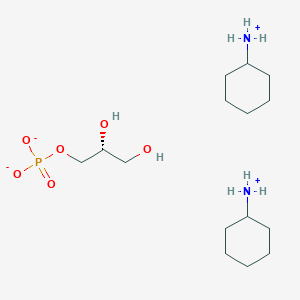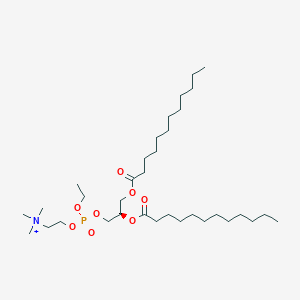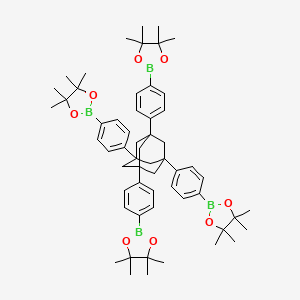
SMN2 splicing modulator TEC-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SMN2 splicing modulator TEC-1 is a novel small molecule that selectively modulates the splicing of the SMN2 gene. This compound has shown promising therapeutic potential for spinal muscular atrophy, a neurodegenerative disorder characterized by the loss of motor neurons . TEC-1 increases the expression level of full-length SMN2 mRNA and decreases the expression level of Δ7 mRNA, which is crucial for the treatment of spinal muscular atrophy .
Métodos De Preparación
The synthetic routes and reaction conditions for SMN2 splicing modulator TEC-1 involve several steps. The compound is synthesized through a series of chemical reactions, including nucleophilic substitution and cyclization reactions. The industrial production methods for TEC-1 are optimized to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Análisis De Reacciones Químicas
SMN2 splicing modulator TEC-1 undergoes various chemical reactions, including:
Oxidation: TEC-1 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: TEC-1 can undergo nucleophilic substitution reactions to form substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions are oxidized, reduced, and substituted derivatives of TEC-1 .
Aplicaciones Científicas De Investigación
SMN2 splicing modulator TEC-1 has a wide range of scientific research applications, including:
Chemistry: TEC-1 is used as a tool compound to study RNA splicing mechanisms and to develop new splicing modulators.
Biology: The compound is used in cellular and molecular biology research to investigate the role of SMN2 splicing in cellular processes.
Medicine: TEC-1 has shown therapeutic potential for the treatment of spinal muscular atrophy by increasing the expression of full-length SMN2 mRNA.
Industry: The compound is used in the pharmaceutical industry for the development of new drugs targeting RNA splicing
Mecanismo De Acción
The mechanism of action of SMN2 splicing modulator TEC-1 involves the selective modulation of SMN2 splicing. TEC-1 binds to specific sites on the SMN2 pre-mRNA and promotes the inclusion of exon 7, resulting in the production of full-length SMN2 mRNA. This process involves the stabilization of the transient double-strand RNA structure formed by the SMN2 pre-mRNA and U1 small nuclear ribonucleic protein complex .
Comparación Con Compuestos Similares
SMN2 splicing modulator TEC-1 is structurally similar to other small-molecule SMN2 splicing modulators such as risdiplam and SMN-C3. TEC-1 has shown higher selectivity and improved tolerability compared to these compounds. Unlike risdiplam, TEC-1 does not induce micronucleus formation and has higher selectivity on galactosylceramidase and huntingtin gene expression .
Similar Compounds
Risdiplam: A small-molecule SMN2 splicing modulator used for the treatment of spinal muscular atrophy.
SMN-C3: An analog of risdiplam that modulates SMN2 splicing and has therapeutic potential for spinal muscular atrophy
Propiedades
Fórmula molecular |
C21H23N7O |
|---|---|
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-6-(4-methylpiperazin-1-yl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C21H23N7O/c1-13-12-28-19(14(2)22-13)11-18(25-28)20-23-17-5-4-15(10-16(17)21(29)24-20)27-8-6-26(3)7-9-27/h4-5,10-12H,6-9H2,1-3H3,(H,23,24,29) |
Clave InChI |
DBGMNRHDQSWUDW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN2C(=CC(=N2)C3=NC4=C(C=C(C=C4)N5CCN(CC5)C)C(=O)N3)C(=N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


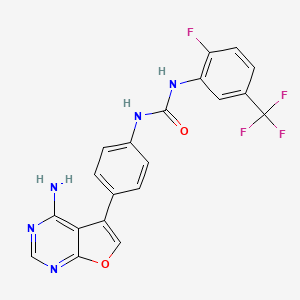
![(2S,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecan-13-ol](/img/structure/B11928867.png)

![1-[4-[7-(Dimethylamino)quinazolin-4-yl]oxyphenyl]-3-[[6-(trifluoromethyl)pyridin-3-yl]methyl]urea](/img/structure/B11928895.png)
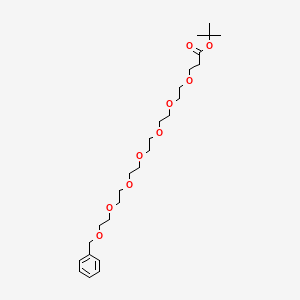

![4-[3,5-bis(4-carboxyphenyl)-4-prop-2-ynoxyphenyl]benzoic acid](/img/structure/B11928924.png)
